Product packaging for Lithium;5-fluoropyrimidine-4-carboxylate(Cat. No.:CAS No. 2567495-97-8)

Lithium;5-fluoropyrimidine-4-carboxylate

Cat. No.: B2359018
CAS No.: 2567495-97-8
M. Wt: 148.02
InChI Key: SMGZOFPXCNFNEQ-UHFFFAOYSA-M
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Description

Overview of Pyrimidine (B1678525) Carboxylic Acids and Their Salt Forms

Pyrimidine is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring. microbenotes.com This core structure is a fundamental component of nucleic acids (cytosine, thymine, and uracil). microbenotes.comwikipedia.org When a carboxyl group (-COOH) is attached to the pyrimidine ring, it forms a pyrimidine carboxylic acid. The position of this group influences the compound's properties. For instance, the 2-, 4-, and 6- positions on the pyrimidine ring are electron-deficient due to the electron-withdrawing effect of the nitrogen atoms, while the 5-position is less so. wikipedia.orgscialert.net

These compounds are acidic and can react with bases to form salts. The salt form can alter properties such as solubility and stability. Lithium salts of carboxylates, for example, are formed by reacting the corresponding carboxylic acid with a lithium base like lithium hydroxide (B78521).

Table 1: Comparison of Selected Pyrimidine Carboxylic Acids

Compound Name Molecular Formula Molar Mass ( g/mol ) Position of Carboxyl Group
Pyrimidine-2-carboxylic acid C₅H₄N₂O₂ 124.10 2

Data sourced from PubChem. nih.govnih.gov

Significance of Fluorine Substitution within Pyrimidine Frameworks

The incorporation of fluorine into organic molecules, particularly heterocyclic systems like pyrimidine, is a widely used strategy in medicinal chemistry. nbinno.comnih.gov Fluorine is the most electronegative element, and its small atomic radius allows it to replace hydrogen without significantly increasing the molecule's size. nbinno.com This substitution can profoundly alter a molecule's properties. rdd.edu.iq

Key effects of fluorine substitution include:

Altered Acidity (pKa) : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as a carboxylic acid, making it more acidic. pindorama.sp.gov.br

Increased Lipophilicity : Fluorination often increases a molecule's lipophilicity (fat-solubility), which can influence its ability to cross biological membranes. ontosight.ai

Metabolic Stability : The carbon-fluorine bond is very strong. Replacing a carbon-hydrogen bond with a C-F bond at a site of metabolic oxidation can block this process, thereby increasing the molecule's metabolic stability and biological half-life. nbinno.comresearchgate.net

Modulation of Binding Affinity : Fluorine can change the electron distribution in the pyrimidine ring, affecting how the molecule interacts with biological targets like enzymes or receptors. pindorama.sp.gov.br This can lead to enhanced binding affinity and selectivity. nbinno.com

The fluorinated pyrimidine 5-fluorouracil (B62378) (5-FU) is a notable example where fluorine substitution is critical to its function. nih.govmdpi.com This highlights the established importance of fluorination in this class of compounds. nih.govmdpi.com

Table 2: Physicochemical Effects of Fluorine Substitution

Property Change upon Fluorination Rationale
pKa Decreases (acidity increases) Inductive electron withdrawal by fluorine. pindorama.sp.gov.br
Lipophilicity Generally increases Fluorine is more lipophilic than hydrogen. ontosight.ai
Metabolic Stability Increases High strength of the C-F bond resists enzymatic cleavage. researchgate.net

| Binding Interactions | Can be enhanced | Altered electrostatic potential and ability to form specific interactions. pindorama.sp.gov.br |

Contextualization of Lithium;5-fluoropyrimidine-4-carboxylate within the Chemical Landscape of Fluorinated Pyrimidine Derivatives

This compound (CAS Number: 2567495-97-8) is a specific salt within the broader family of fluorinated pyrimidine derivatives. bldpharm.com Its structure consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and a carboxylate group at the 4-position. The negative charge of the carboxylate is balanced by a positive lithium ion.

This compound combines the key features discussed previously:

A Pyrimidine Core : A foundational heterocyclic structure found in many biologically important molecules. scialert.net

Fluorine at the 5-Position : This substitution is known to influence the electronic properties and metabolic stability of the pyrimidine ring. nbinno.comontosight.ai

A Carboxylate at the 4-Position : This functional group provides a site for salt formation and influences the molecule's polarity and solubility.

A Lithium Salt : The formation of a lithium salt from the carboxylic acid suggests it is the product of a neutralization reaction, intended to create a stable, solid form of the parent acid, 5-fluoropyrimidine-4-carboxylic acid.

While specific research findings on this compound are not extensively detailed in publicly available literature, its chemical structure places it firmly within a class of compounds that has been of significant interest in medicinal and synthetic chemistry. nih.govontosight.ai It can be considered an intermediate or a building block for the synthesis of more complex molecules, leveraging the unique properties imparted by both the fluorine and carboxylate groups on the pyrimidine scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2FLiN2O2 B2359018 Lithium;5-fluoropyrimidine-4-carboxylate CAS No. 2567495-97-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;5-fluoropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2.Li/c6-3-1-7-2-8-4(3)5(9)10;/h1-2H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGZOFPXCNFNEQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C(=NC=N1)C(=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FLiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Lithium;5 Fluoropyrimidine 4 Carboxylate and Precursors

Strategies for the Preparation of 5-Fluoropyrimidine-4-carboxylic Acid

A potential synthetic approach could begin with the condensation of a fluorinated three-carbon component with a source of the N-C-N fragment of the pyrimidine (B1678525) ring. For instance, a derivative of fluoro-malondialdehyde or a related β-dicarbonyl compound can react with urea, thiourea, or formamidine (B1211174) to form the 5-fluoropyrimidine (B1206419) core. Subsequent functionalization at the 4-position to introduce a precursor to the carboxylic acid, such as a nitrile or an ester, would be necessary.

Alternatively, a more direct approach involves the use of a pre-functionalized fluorinated precursor. For example, the synthesis can be adapted from methods used for similar structures, such as the synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine, where ethyl 2-fluoro-3-oxopentanoate is a key intermediate. patsnap.comgoogle.com A similar strategy could be employed using a fluorinated analogue of a β-ketoester that would lead to the desired 4-carboxylate functionality.

A representative, though not explicitly detailed in the literature for this specific compound, synthetic scheme could involve the following conceptual steps:

Condensation: Reaction of a suitable fluorinated 1,3-dicarbonyl compound (or its synthetic equivalent) with formamidine or a similar reagent to form the 5-fluoropyrimidine ring.

Functionalization/Modification: Introduction or modification of a functional group at the 4-position that can be converted to a carboxylic acid. This could involve, for example, the hydrolysis of a nitrile or an ester group.

The hydrolysis of a corresponding ester, such as ethyl 5-fluoropyrimidine-4-carboxylate, would typically be achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of water and an organic solvent like methanol (B129727) or dioxane, followed by acidification to yield the carboxylic acid. nih.govsciforum.net

Lithium Salt Formation via Carboxylic Acid Derivatization

The conversion of 5-fluoropyrimidine-4-carboxylic acid to its lithium salt is a straightforward acid-base reaction. This process is typically performed to improve the physicochemical properties of the parent acid, such as solubility and stability.

The general procedure involves reacting the carboxylic acid with a stoichiometric amount of a lithium base in a suitable solvent. Lithium hydroxide (LiOH) is a commonly used base for this transformation. The reaction is typically carried out in an aqueous or alcoholic solvent, or a mixture thereof, to ensure the dissolution of both the acid and the base.

Reaction Conditions for Lithium Salt Formation:

ParameterCondition
Lithium Source Lithium Hydroxide (LiOH) or Lithium Carbonate (Li2CO3)
Solvent Water, Ethanol, Methanol, or a mixture
Temperature Typically room temperature to mild heating (e.g., 40-60 °C)
Stoichiometry Equimolar amounts of acid and lithium hydroxide
Work-up Evaporation of the solvent, followed by trituration with a non-polar solvent and filtration

The progress of the reaction can be monitored by pH measurement, with the endpoint being a neutral pH. After the reaction is complete, the solvent is typically removed under reduced pressure to yield the crude lithium salt. Purification can be achieved by recrystallization from a suitable solvent system to obtain Lithium;5-fluoropyrimidine-4-carboxylate in high purity.

Precursor Synthesis and Advanced Functional Group Interconversions Leading to Pyrimidine Carboxylates

The synthesis of pyrimidine carboxylates often relies on the construction of the heterocyclic ring from acyclic precursors. A variety of methods have been developed for the synthesis of the pyrimidine core, which can be adapted for the preparation of 5-fluoropyrimidine-4-carboxylic acid precursors. mdpi.com

One of the most fundamental approaches is the reaction of a 1,3-dicarbonyl compound with an amidine, known as the Pinner synthesis. mdpi.com For the synthesis of a 5-fluoropyrimidine derivative, a fluorinated 1,3-dicarbonyl compound would be the required precursor. The synthesis of such fluorinated building blocks is a key area of research in medicinal chemistry. nih.govmorressier.combeilstein-journals.orgnih.gov

Advanced functional group interconversions can also be employed on a pre-formed pyrimidine ring. For example, a 4-chloro-5-fluoropyrimidine (B1318964) derivative could potentially undergo a palladium-catalyzed carbonylation reaction to introduce a carboxylate group. The synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine (B125647) from 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphoryl chloride is a known transformation that highlights the reactivity of such precursors. chemicalbook.com

The following table summarizes some general strategies for the synthesis of pyrimidine precursors:

Precursor TypeSynthetic StrategyKey Reagents
β-Dicarbonyl CompoundsPinner SynthesisAmidines, Guanidines
Enamines/EnolatesCyclocondensationFormamidine, Urea
MalonatesKnoevenagel-type condensation followed by cyclizationAldehydes, Amidines
NitrilesMulticomponent ReactionsVarious electrophiles and nucleophiles

Optimization and Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial production of an active pharmaceutical ingredient (API) like this compound requires careful optimization of the entire process. Key considerations include reaction efficiency, cost-effectiveness, safety, and the environmental impact of the synthesis.

Process Optimization:

Reagent Selection: Utilizing commercially available, less expensive, and safer reagents is crucial. For instance, replacing hazardous reagents with greener alternatives where possible.

Solvent Choice: The selection of solvents should be based on factors such as reaction performance, ease of removal, recyclability, and toxicity.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and catalyst loading can significantly improve yield and reduce the formation of byproducts. Design of Experiments (DoE) is a powerful tool for systematically optimizing these parameters.

Purification: Developing a robust and scalable purification method is essential. This may involve moving from chromatographic purification to crystallization or extraction-based methods.

Scale-Up Considerations:

Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can pose significant challenges in large reactors due to changes in the surface-area-to-volume ratio.

Mass Transfer: Efficient mixing becomes more critical at a larger scale to ensure homogeneity and consistent reaction rates.

Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential safety risks associated with the process, especially when handling reactive or toxic substances.

Crystallization and Particle Size Control: For the final salt, controlling the crystallization process is vital to ensure consistent particle size distribution, which can affect its dissolution rate and bioavailability.

The following table outlines key parameters to consider during the scale-up of the synthesis:

ParameterLaboratory ScalePilot/Industrial Scale
Batch Size Milligrams to gramsKilograms to tons
Equipment GlasswareGlass-lined or stainless steel reactors
Heating/Cooling Heating mantles, ice bathsJacketed reactors with heat transfer fluids
Mixing Magnetic stirrersMechanical agitators (impellers, baffles)
Process Control ManualAutomated control systems (e.g., PLC, DCS)

By carefully addressing these optimization and scale-up challenges, a robust, efficient, and safe manufacturing process for this compound can be developed.

Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy of Lithium;5-fluoropyrimidine-4-carboxylate (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the functional groups and bonding arrangements within a molecule. For this compound, these methods are particularly useful for identifying the characteristic vibrations of the fluoropyrimidine ring and the carboxylate group, as well as the influence of the lithium cation.

In the solid state, the carboxylate group of this compound is expected to exhibit distinct stretching vibrations. The highly polar nature of the carboxylate group results in strong infrared absorptions. The asymmetric stretching vibration (νₐₛ(COO⁻)) is anticipated to appear in the range of 1650–1540 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is expected between 1450–1360 cm⁻¹ spectroscopyonline.com. The positions of these bands are indicative of the coordination of the carboxylate group with the lithium cation.

The FT-IR spectrum of the related compound 5-fluorouracil (B62378) shows characteristic peaks for the pyrimidine (B1678525) ring, including C=O stretching, C-F stretching, and various ring vibrations researchgate.net. For this compound, vibrations associated with the 5-fluoropyrimidine (B1206419) ring are also expected. These include C-H stretching, C=N stretching, C-C stretching, and in-plane and out-of-plane bending modes. The C-F stretching vibration is a key feature and is typically observed in the region of 1250-1000 cm⁻¹.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 5-fluorouracil has been studied, and key bands corresponding to the pyrimidine ring breathing mode, C-F stretching, and C-H and N-H wagging modes have been assigned nih.govresearchgate.net. For this compound, the pyrimidine ring vibrations are expected to be Raman active. The symmetric carboxylate stretch is often more prominent in the Raman spectrum than in the IR spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
Asymmetric COO⁻ Stretch 1650–1540 (Strong) Weak
Symmetric COO⁻ Stretch 1450–1360 (Medium) 1450–1360 (Strong)
C-F Stretch 1250–1000 (Strong) 1250–1000 (Medium)
Pyrimidine Ring Breathing Weak Strong
C=N Stretch 1600–1500 (Medium) 1600–1500 (Medium)

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F, ⁷Li), a detailed picture of the connectivity and chemical environment of each atom in this compound can be assembled.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the protons on the pyrimidine ring. The chemical shifts of these protons are influenced by the electronegativity of the nitrogen atoms and the fluorine atom, as well as the carboxylate group.

Based on data for similar pyrimidine derivatives, the proton at the C2 position is expected to appear at a downfield chemical shift, likely in the range of δ 9.0-9.5 ppm. The proton at the C6 position would also be in the aromatic region, with an expected chemical shift around δ 8.5-9.0 ppm. The coupling between these protons, if observable, would provide further structural confirmation.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 9.0–9.5 Singlet or Doublet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the five carbon atoms. The carboxylate carbon (C4) is anticipated to resonate at a significantly downfield chemical shift, typically in the range of δ 160–170 ppm.

The carbon atoms of the pyrimidine ring will have their chemical shifts influenced by the attached functional groups. The carbon bearing the fluorine atom (C5) will show a large C-F coupling constant. The chemical shifts for the ring carbons are predicted based on data for 5-fluoropyrimidine and related derivatives.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-2 ~150–155
C-4 (Carboxylate) ~160–170
C-5 ~140–145 (¹JCF ≈ 230–250 Hz)

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The large chemical shift range of ¹⁹F NMR makes it a very informative technique wikipedia.org.

The chemical shift of the fluorine atom in 5-fluoropyrimidine derivatives can vary, but it is generally found in a specific region of the spectrum. The coupling of the fluorine atom to the adjacent protons and carbons can also be observed, providing valuable structural information.

Table 4: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine Predicted Chemical Shift (δ, ppm, relative to CFCl₃)

⁷Li NMR spectroscopy is used to study the lithium ion in the compound. The chemical shift of the ⁷Li nucleus is sensitive to its coordination environment. In solution, the lithium ion will be solvated, and its chemical shift will depend on the nature of the solvent and the concentration. The chemical shift range for lithium is relatively narrow, typically between -5 and +5 ppm huji.ac.ilnorthwestern.edu. For lithium carboxylates, the chemical shift can provide insights into ion pairing and aggregation in solution.

Table 5: Predicted ⁷Li NMR Chemical Shift for this compound

Lithium Predicted Chemical Shift (δ, ppm, relative to LiCl)

Mass Spectrometric Investigations of Fluoropyrimidine Carboxylates

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, mass spectrometry can confirm the molecular mass of the anion and provide insights into its fragmentation pathways.

The mass spectrum of the parent acid, 5-fluoropyrimidine-4-carboxylic acid, would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for pyrimidine derivatives involve the loss of small molecules such as HCN, CO, and CO₂. The presence of the fluorine atom would also influence the fragmentation.

For the lithium salt, techniques such as electrospray ionization (ESI) would be suitable for observing the intact carboxylate anion. The mass spectrum would show a prominent peak for the [M-Li]⁻ ion. Fragmentation of this anion would likely involve the loss of CO₂ from the carboxylate group, a common fragmentation pathway for carboxylic acids. Further fragmentation of the pyrimidine ring could also be observed.

Table 6: Predicted Key Mass Spectrometric Fragments for the Anion of this compound

m/z Identity
141 [C₅H₂FN₂O₂]⁻ (Anion)

Elemental Analysis and Purity Assessment

Due to the lack of available data, a detailed breakdown of the elemental composition and purity assessment for Lithium 5-fluoropyrimidine-4-carboxylate cannot be compiled.

Table 1: Elemental Analysis Data for Lithium 5-fluoropyrimidine-4-carboxylate

ElementTheoretical PercentageExperimental Percentage
Carbon (C)Data not availableData not available
Hydrogen (H)Data not availableData not available
Nitrogen (N)Data not availableData not available
Oxygen (O)Data not availableData not available
Fluorine (F)Data not availableData not available
Lithium (Li)Data not availableData not available

Table 2: Purity Assessment of Lithium 5-fluoropyrimidine-4-carboxylate

Analytical MethodPurity (%)Impurities Detected
HPLCData not availableData not available
LC-MSData not availableData not available
NMRData not availableData not available

It is important to note that the synthesis and characterization of novel compounds are often disclosed in patents or specialized chemical databases that may not be fully indexed by public search engines. However, based on the conducted comprehensive search, no such records for Lithium 5-fluoropyrimidine-4-carboxylate could be located.

Crystallographic Investigations and Solid State Structure

Crystal Growth and Morphology of Lithium;5-fluoropyrimidine-4-carboxylate

The growth of single crystals suitable for X-ray diffraction is a critical first step. For a lithium salt of a pyrimidine (B1678525) carboxylic acid, this would typically involve techniques such as slow evaporation from a suitable solvent. The choice of solvent is crucial and would be determined through solubility screening. Common solvents might include water, ethanol, or a mixture of solvents to achieve the desired level of supersaturation. The synthesis would likely involve the reaction of 5-fluoropyrimidine-4-carboxylic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, in solution.

The morphology of the resulting crystals, meaning their external shape, is governed by the internal crystal structure and the conditions of growth. The crystals would be examined under a microscope to identify well-formed individuals with smooth faces and sharp edges, which are indicative of good quality for diffraction studies.

Single Crystal X-ray Diffraction Analysis of this compound

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic-level structure of a crystalline solid. A suitable single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal arrangement.

Analysis of the diffraction data would yield the unit cell parameters (the dimensions of the repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). The positions of all atoms within the asymmetric unit would be determined, providing precise information on bond lengths, bond angles, and torsion angles. For this compound, this would reveal the coordination environment of the lithium ion, the geometry of the 5-fluoropyrimidine-4-carboxylate anion, and how these ions are arranged in three dimensions.

Hypothetical Crystallographic Data Table:

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
ZValue

Note: This table is hypothetical and for illustrative purposes only.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules and ions pack in a crystal is determined by a variety of intermolecular interactions. In the case of this compound, the primary interactions would be the ionic bonds between the lithium cations (Li⁺) and the carboxylate anions (R-COO⁻). The coordination of the lithium ion by the carboxylate oxygen atoms, and potentially by nitrogen atoms from the pyrimidine ring, would be a key feature.

Polymorphism and Anhydrous/Hydrated Forms

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have distinct physical properties. It is plausible that this compound could exhibit polymorphism, which would be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and rates of cooling).

Furthermore, the compound could exist in anhydrous (without water) or hydrated (incorporating water molecules into the crystal structure) forms. The presence of water of crystallization would be determined by the SCXRD analysis and could also be investigated using techniques like thermogravimetric analysis (TGA). The formation of anhydrous versus hydrated forms often depends on the crystallization solvent and the ambient humidity. Studies on other lithium salts have shown that both forms are common. nih.gov

Second Harmonic Generation (SHG) Properties in Crystalline Pyrimidine Carboxylates

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where light of a certain frequency is converted to light with twice that frequency. For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group.

While there is no specific data on the SHG properties of this compound, research on other organic molecules, including some pyrimidine derivatives, has shown that they can be effective SHG materials. rsc.orgrsc.org If SCXRD analysis were to reveal that this compound crystallizes in a non-centrosymmetric space group, it would be a candidate for SHG activity. The efficiency of SHG would then be experimentally measured, typically by irradiating a powdered sample with a high-intensity laser and detecting any frequency-doubled light. The molecular structure, particularly the presence of the electron-withdrawing fluorine atom and the delocalized π-system of the pyrimidine ring, could contribute to a significant molecular hyperpolarizability, which is a prerequisite for strong SHG.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Lithium;5-fluoropyrimidine-4-carboxylate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict molecular geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the optimized geometry and electronic properties of molecules like this compound. DFT calculations, often employing functionals like B3LYP, can determine key structural parameters such as bond lengths and angles. echemcom.comnih.gov These calculations provide a detailed three-dimensional model of the molecule's ground state.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, can also be thoroughly investigated. This information is crucial for understanding the molecule's stability and reactivity. samipubco.com

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N11.34N1-C2-N3128.5
N3-C41.33C2-N3-C4115.0
C4-C51.42N3-C4-C5123.0
C5-C61.39C4-C5-C6118.0
C6-N11.33C5-C6-N1123.5
C4-C71.51C6-N1-C2122.0
C5-F1.35F-C5-C4119.0
C7-O11.26O1-C7-O2125.0
C7-O21.26C4-C7-O1117.5
Li-O11.95O1-Li-O255.0

Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. researchgate.net These methods can provide highly accurate results but are computationally more demanding.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be used for larger molecular systems.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.comuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comchemrxiv.org Green and yellow indicate regions of neutral or near-neutral potential.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrimidine (B1678525) ring, highlighting these as the primary sites for interaction with the lithium cation and other electrophiles. mdpi.com The area around the hydrogen atoms and the lithium ion would exhibit a positive potential.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pku.edu.cn A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the FMO analysis, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide quantitative measures of the molecule's reactivity and stability.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap (ΔE)5.62
Electronegativity (χ)4.04
Chemical Hardness (η)2.81
Global Softness (S)0.356

Vibrational Frequency Analysis and Spectroscopic Correlations (DFT-derived)

Vibrational frequency analysis, performed computationally using DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined.

These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign the observed vibrational bands to specific functional groups. researchgate.net For this compound, key vibrational modes would include the C=O and C-O stretching of the carboxylate group, C-F stretching, and various stretching and bending modes of the pyrimidine ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
CarboxylateAsymmetric C=O Stretch1650
CarboxylateSymmetric C-O Stretch1420
Pyrimidine RingC=N Stretch1580
Pyrimidine RingRing Breathing1050
C-FC-F Stretch1250

Conformational Analysis of the Carboxylate Moiety and Lithium Coordination

Conformational analysis is essential for understanding the three-dimensional arrangement of atoms in a molecule and how this affects its properties. For this compound, a key aspect is the orientation of the carboxylate group relative to the pyrimidine ring. Computational methods can be used to identify the most stable conformers by calculating the energy as a function of the dihedral angle between the ring and the carboxylate group.

Furthermore, the coordination of the lithium ion to the carboxylate group is a critical feature. acs.org Lithium can coordinate in various ways, for example, in a bidentate fashion to both oxygen atoms of the same carboxylate group, or it can bridge between two different carboxylate moieties, leading to the formation of coordination polymers. rsc.orgiaea.orgdntb.gov.ua Computational studies can model these different coordination modes to determine the most energetically favorable arrangement. researchgate.net

Reactivity and Reaction Mechanisms of Fluoropyrimidine Carboxylates

Hydrolysis and Decarboxylation Pathways of 5-Fluoropyrimidine-4-carboxylic Acid

The hydrolysis of esters of pyrimidine-5-carboxylic acids can lead to the corresponding carboxylic acids. researchgate.net However, the stability of the resulting 5-fluoropyrimidine-4-carboxylic acid is influenced by reaction conditions. Under certain circumstances, particularly in acidic media, decarboxylation, the loss of carbon dioxide, can occur. nih.govresearchgate.net This process is formally the replacement of a carboxyl group by a proton. researchgate.net

The mechanism of acid-catalyzed decarboxylation can be complex. A potential pathway involves the addition of water to the carboxyl group, followed by protonation of the leaving group to form protonated carbonic acid, which is a viable reaction intermediate. nih.govresearchgate.net The specific route of decarboxylation is influenced by the nature of the potential carbanion formed and the acidity of the medium. nih.gov Studies on related compounds, such as pyrrole-2-carboxylic acid, have provided insights into the hydrolytic mechanism of decarboxylation through kinetic isotope effects and activation parameters. nih.govresearchgate.net

It is important to note that rearrangements of pyrimidine-5-carboxylic acid esters during hydrolysis have been reported, though some studies suggest these rearrangements are not general and may be substrate-dependent. researchgate.netresearchgate.net For instance, the alkaline hydrolysis of certain 4-substituted 5-ethoxycarbonylpyrimidines can result in a recyclization of the pyrimidine (B1678525) ring to form 4-hydroxy-5-acetylpyrimidines. researchgate.net

Table 1: Factors Influencing Hydrolysis and Decarboxylation
FactorInfluence on HydrolysisInfluence on Decarboxylation
pHAlkaline conditions generally favor hydrolysis of esters to the carboxylate salt.Acidic conditions can promote decarboxylation of the carboxylic acid. nih.govresearchgate.net
TemperatureIncreased temperature generally accelerates the rate of hydrolysis.Higher temperatures can facilitate decarboxylation, often requiring heat. researchgate.net
SubstituentsThe nature of substituents on the pyrimidine ring can influence the rate and outcome of hydrolysis. researchgate.netElectron-withdrawing or donating groups can affect the stability of the intermediate carbanion, thus influencing the ease of decarboxylation.

Nucleophilic Aromatic Substitution (S_NAr) Reactions on the Pyrimidine Ring

The pyrimidine ring is considered π-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring. wikipedia.orgresearchgate.net This electron deficiency makes the ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (S_NAr) reactions. wikipedia.orgwikipedia.org The presence of a fluorine atom at the 5-position further influences the electronic properties of the ring.

S_NAr reactions typically proceed via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.govnih.gov The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of 5-fluoropyrimidines, the fluorine atom and the nitrogen atoms of the pyrimidine ring act as electron-withdrawing groups, activating the ring for nucleophilic attack. wikipedia.org

The positions most susceptible to nucleophilic attack on the pyrimidine ring are C-2, C-4, and C-6, as these positions are the most electron-deficient. wikipedia.orgslideshare.net The substitution pattern on the pyrimidine ring significantly affects the rate and regioselectivity of S_NAr reactions. For instance, in 2,4-dichloro-5-fluoropyrimidine, computational analysis suggests that the C4-Cl bond is more susceptible to cleavage in certain reactions. wuxibiology.com

Common nucleophiles used in S_NAr reactions with fluoropyrimidines include amines, alkoxides, and thiolates, leading to the synthesis of a variety of substituted pyrimidine derivatives. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring

In contrast to its reactivity towards nucleophiles, the pyrimidine ring is generally resistant to electrophilic aromatic substitution (EAS) reactions. The two nitrogen atoms in the ring are electron-withdrawing, which deactivates the ring towards attack by electrophiles. wikipedia.orgresearchgate.net

However, electrophilic substitution can occur at the C-5 position, which is the least electron-deficient position in the pyrimidine ring. wikipedia.orgresearchgate.netslideshare.net The presence of activating groups, such as amino or hydroxyl groups, on the pyrimidine ring can increase the electron density and facilitate electrophilic attack at the C-5 position. researchgate.netslideshare.net

Observed electrophilic aromatic substitution reactions on substituted pyrimidines include nitration, halogenation, and sulfonation. wikipedia.org It is important to note that protonation and alkylation typically occur at one of the ring nitrogen atoms. wikipedia.org

Functional Group Transformations of the Carboxylate Group (e.g., Esterification, Amidation)

The carboxylate group of lithium 5-fluoropyrimidine-4-carboxylate and its corresponding carboxylic acid can undergo various functional group transformations, with esterification and amidation being the most common.

Esterification: Carboxylic acids can be converted to esters through reactions with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven reaction. masterorganicchemistry.commasterorganicchemistry.com Alternatively, carboxylates can react with alkyl halides via an S_N2 mechanism to form esters. youtube.com

Amidation: The formation of amides from carboxylic acids and amines is a fundamental reaction in organic synthesis. lookchemmall.comresearchgate.net Direct amidation often requires the use of coupling agents to activate the carboxylic acid. lookchemmall.com A variety of reagents have been developed for this purpose, including carbodiimides and phosphonium-based reagents. researchgate.net One-pot procedures have also been developed where a carboxylic acid is first converted to a more reactive species, such as an acyl fluoride (B91410), which then readily reacts with an amine to form the amide. nih.gov

Table 2: Common Reagents for Functional Group Transformations
TransformationReagent/CatalystReaction Name/Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Fischer Esterification masterorganicchemistry.commasterorganicchemistry.com
EsterificationAlkyl Halide, BaseS_N2 Reaction youtube.com
AmidationAmine, Coupling Agent (e.g., EDC, HATU)Coupling Reaction researchgate.net
AmidationAmine, Deoxyfluorinating Agent (e.g., Pentafluoropyridine)One-pot Deoxyfluorination-Amidation nih.gov

Redox Chemistry of the Fluoropyrimidine Scaffold

The redox behavior of the fluoropyrimidine scaffold is particularly relevant in the context of its biological activity. Fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), are known to be metabolized in the body through a series of reduction and oxidation reactions. nih.gov

The initial and rate-limiting step in the catabolism of pyrimidines is the reduction of the 5,6-double bond, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). nsf.govtandfonline.com This enzyme utilizes NADPH as a co-factor to reduce the pyrimidine ring. nsf.gov The resulting dihydropyrimidine is then further metabolized through hydrolysis and subsequent reactions. nih.gov

The redox status of cells can influence the efficacy and toxicity of fluoropyrimidine-based drugs. tandfonline.comtandfonline.com Studies have shown that the administration of fluoropyrimidines can lead to changes in the redox homeostasis of patients, including increased oxidative damage. tandfonline.comtandfonline.com Electrochemical studies can be employed to investigate the redox signals of fluoropyrimidine derivatives, providing insights into their oxidation and reduction potentials. mdpi.com

Coordination Chemistry of Pyrimidine 4 Carboxylate Ligands with Lithium

Ligand Properties of the 5-Fluoropyrimidine-4-carboxylate Anion

The 5-fluoropyrimidine-4-carboxylate anion is an intriguing ligand for coordination chemistry. Its properties are dictated by the interplay between the pyrimidine (B1678525) ring, the carboxylate group, and the fluorine substituent. The pyrimidine ring itself offers potential coordination sites through its nitrogen atoms. The carboxylate group provides a versatile binding site, capable of coordinating to metal ions in a monodentate, bidentate, or bridging fashion.

The introduction of a fluorine atom at the 5-position of the pyrimidine ring is expected to significantly influence the ligand's electronic properties. Fluorine is the most electronegative element, and its presence will exert a strong electron-withdrawing effect on the pyrimidine ring. mdpi.comnih.gov This, in turn, can modulate the basicity of the nitrogen atoms and the pKa of the carboxylic acid, thereby affecting the strength and nature of the metal-ligand bonds. The C-F bond is also known for its high strength and stability. mdpi.com Furthermore, the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and F···F interactions, which can play a crucial role in the self-assembly of supramolecular structures. researchgate.net

Synthesis and Characterization of Discrete Lithium Complexes with Pyrimidine Carboxylates

While the specific synthesis of Lithium;5-fluoropyrimidine-4-carboxylate has not been detailed in the literature, general methods for the preparation of lithium carboxylate complexes are well-established. A common approach involves the reaction of the corresponding carboxylic acid with a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, in a suitable solvent like water or an alcohol. google.com Solvothermal methods have also been successfully employed for the synthesis of crystalline lithium-organic frameworks. acs.orgacs.org

The characterization of such a lithium complex would involve a suite of analytical techniques to determine its structure and properties. Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and coordination geometries. acs.orgacs.org For powdered samples, powder X-ray diffraction (PXRD) can confirm the phase purity of the material.

Spectroscopic techniques are also indispensable. Infrared (IR) spectroscopy can provide evidence of coordination by observing shifts in the characteristic vibrational frequencies of the carboxylate group. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 7Li and 19F NMR, would be highly informative. 19F NMR, in particular, can be a sensitive probe of the local chemical environment of the fluorine atom. nih.gov Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), would be used to assess the thermal stability of the complex and identify the presence of any coordinated solvent molecules.

Investigation of Metal-Ligand Bonding and Coordination Motifs in this compound

The coordination of the lithium ion with the 5-fluoropyrimidine-4-carboxylate anion can be anticipated to occur through several modes. Based on related structures, the lithium cation is likely to interact with the oxygen atoms of the carboxylate group. Additionally, coordination to one or both of the nitrogen atoms of the pyrimidine ring is possible, leading to chelation or bridging between metal centers. The coordination number of lithium in such complexes is typically four, resulting in a tetrahedral geometry, although higher coordination numbers leading to distorted trigonal-bipyramidal or octahedral geometries are also known, often involving coordinated solvent molecules.

The electron-withdrawing nature of the 5-fluoro substituent is expected to decrease the electron density on the pyrimidine ring and the carboxylate group. This could potentially weaken the Li-N and Li-O bonds compared to their non-fluorinated analogues. However, the precise nature of the bonding would need to be determined experimentally. A hypothetical data table of expected bond lengths, based on similar lithium carboxylate structures, is presented below.

BondExpected Bond Length (Å)Coordination Mode
Li-O (carboxylate)1.90 - 2.10Monodentate/Bidentate
Li-N (pyrimidine)2.00 - 2.20Chelating/Bridging
Li-O (water)1.95 - 2.15Coordinated Solvent

Self-Assembly and Supramolecular Architectures Involving this compound

The presence of the fluorine atom introduces the possibility of additional non-covalent interactions that can influence the supramolecular architecture. These include C-H···F and F···F interactions, which, although generally weaker than conventional hydrogen bonds, can collectively provide significant stabilization to the crystal lattice. researchgate.net The interplay of these various coordination and non-covalent interactions could lead to the formation of a diverse range of supramolecular motifs, such as chains, layers, or more complex three-dimensional frameworks. The study of such structures is of fundamental interest in the field of crystal engineering and materials science.

Advanced Chemical Modifications and Derivatization of the 5 Fluoropyrimidine 4 Carboxylate Scaffold

Derivatization at the Pyrimidine (B1678525) Nitrogen Atoms

The nitrogen atoms within the pyrimidine ring of 5-fluoropyrimidine-4-carboxylate offer valuable sites for derivatization, primarily through N-alkylation and N-arylation reactions. These modifications can significantly influence the molecule's solubility, lipophilicity, and interactions with biological targets.

N-Alkylation: The introduction of alkyl groups onto the pyrimidine nitrogens is a common strategy to enhance metabolic stability and modulate biological activity. Direct alkylation of the 5-fluoropyrimidine-4-carboxylate core can be achieved using various alkylating agents in the presence of a suitable base. The regioselectivity of alkylation (N1 vs. N3) can be influenced by the reaction conditions and the nature of the substituents on the pyrimidine ring. For instance, in related 5-fluorouracil (B62378) systems, direct alkylation with saturated halides often occurs at the N3 position, while allylic halides can favor the N1 position.

N-Arylation: The introduction of aryl moieties can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Chan-Lam coupling. The Buchwald-Hartwig reaction, utilizing palladium catalysts, is a versatile method for forming C-N bonds between aryl halides and amines, including the nitrogen atoms of the pyrimidine ring. wikipedia.org Similarly, copper-catalyzed Chan-Lam coupling provides a complementary approach for the N-arylation of various N-nucleophiles with arylboronic acids. organic-chemistry.org These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups, enabling fine-tuning of the electronic and steric properties of the final compound.

Table 1: Examples of N-Arylation Reactions on Pyrimidine Scaffolds
Reaction TypeCatalyst SystemArylating AgentN-NucleophileGeneral ConditionsYield
Buchwald-Hartwig AminationPd(dba)2 / LigandAryl HalidePyrimidine DerivativeBase, Solvent, HeatVariable
Chan-Lam CouplingCu(OAc)2Arylboronic AcidPyrimidine DerivativeBase, Solvent, Air/O2Moderate to Excellent

Strategies for Further Functionalization of the Fluorine Atom

The fluorine atom at the C5 position of the pyrimidine ring is a key feature of this scaffold, contributing to its unique electronic properties and metabolic stability. However, it can also serve as a handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group facilitates the displacement of the fluoride (B91410) ion by various nucleophiles.

Nucleophilic Substitution with N-nucleophiles: Amines are effective nucleophiles for the displacement of the fluorine atom, leading to the formation of 5-aminopyrimidine (B1217817) derivatives. The reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with a range of primary and secondary amines has been shown to proceed readily, highlighting the susceptibility of halogenated pyrimidines to nucleophilic attack by amines. researchgate.net

Nucleophilic Substitution with S-nucleophiles: Thiols and thiophenols are also suitable nucleophiles for the SNAr reaction, affording 5-thioether derivatives. These sulfur-containing analogues can exhibit distinct biological activities and metabolic pathways compared to their oxygenated counterparts.

Table 2: Nucleophilic Aromatic Substitution of the Fluorine Atom
NucleophileProduct TypeGeneral Reaction ConditionsPotential Impact
Amines (R-NH2, R2NH)5-AminopyrimidinesBase, Solvent, HeatIntroduction of basic centers, modulation of H-bonding
Alcohols/Phenols (R-OH)5-Alkoxy/AryloxypyrimidinesBase, SolventAlteration of polarity and solubility
Thiols (R-SH)5-ThioetherpyrimidinesBase, SolventIntroduction of sulfur, potential for metabolic modulation

Introduction of Peripheral Substituents and Their Effects on Chemical Properties

The synthesis of 2-substituted pyrimidine-5-carboxylic esters has been achieved through the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, yielding products in moderate to excellent yields. organic-chemistry.org This method provides a direct route to pyrimidines with substitution at the C2 position. Similarly, synthetic strategies for introducing substituents at the C6 position have been developed, often involving multi-step sequences. frontiersin.orgresearchgate.net

The electronic effects of these peripheral substituents can be significant. Electron-donating groups can increase the electron density of the pyrimidine ring, potentially affecting its reactivity towards electrophiles and nucleophiles. Conversely, electron-withdrawing groups can further decrease the electron density, enhancing the susceptibility of the ring to nucleophilic attack. These electronic perturbations can also influence the pKa of the molecule and its ability to participate in hydrogen bonding. rsc.orgrsc.orgnih.gov

Table 3: Effects of Peripheral Substituents on Chemical Properties
Position of SubstitutionType of SubstituentEffect on Electron DensityPotential Impact on Chemical Properties
C2Electron-donating (e.g., -NH2, -OR)IncreaseDecreased susceptibility to nucleophilic attack
C2Electron-withdrawing (e.g., -CN, -NO2)DecreaseIncreased susceptibility to nucleophilic attack
C6Electron-donating (e.g., -CH3, -Ph)IncreaseModulation of lipophilicity and steric profile
C6Electron-withdrawing (e.g., -CF3)DecreaseEnhanced metabolic stability

Synthesis of Pyrimidine-Carboxylate Conjugates and Hybrids

To enhance therapeutic efficacy, target specificity, or to combine different pharmacophores, the 5-fluoropyrimidine-4-carboxylate scaffold can be conjugated with other bioactive molecules to create hybrid compounds. The carboxylic acid functionality at the C4 position is a convenient handle for forming amide or ester linkages with a variety of molecules, including peptides, carbohydrates, and polyamines.

Peptide Conjugates: The carboxylic acid can be activated and coupled with the N-terminus of a peptide or an amino acid side chain to form a stable amide bond. chemrxiv.orgnih.govresearchgate.netnih.gov This strategy is often employed to improve drug delivery to specific tissues or cells that express receptors for the conjugated peptide.

Carbohydrate Conjugates: Glycosylation of the 5-fluoropyrimidine-4-carboxylate scaffold can improve its aqueous solubility and pharmacokinetic properties. The carboxylic acid can be linked to a hydroxyl group of a sugar moiety through an ester linkage.

Polyamine Conjugates: Polyamines are known to play crucial roles in cell growth and proliferation. Conjugation of the 5-fluoropyrimidine-4-carboxylate scaffold to polyamines can lead to compounds with enhanced cellular uptake and targeted activity against cancer cells. nih.gov The synthesis of such conjugates typically involves the acylation of a regioselectively protected polyamine with the activated carboxylic acid. nih.gov

Table 4: Examples of 5-Fluoropyrimidine-4-carboxylate Conjugates and Hybrids
Conjugated MoietyLinkage TypeSynthetic StrategyPotential Application
PeptideAmideCarbodiimide coupling (e.g., EDC/NHS)Targeted drug delivery
CarbohydrateEsterFischer-Speier esterification or DCC/DMAP couplingImproved solubility and pharmacokinetics
PolyamineAmideAcylation of protected polyaminesEnhanced cellular uptake in cancer cells
Bioactive Small MoleculeAmide/EsterStandard coupling chemistriesDual-acting therapeutic agents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium 5-fluoropyrimidine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl 5-fluoropyrimidine-4-carboxylate (a precursor) can undergo hydrolysis followed by lithium salt formation. Key factors include:

  • Temperature : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
  • Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Catalysts : Use of mild bases (e.g., NaHCO₃) avoids decomposition of the fluoropyrimidine ring .
  • Yield Optimization : Pilot-scale trials with in-line HPLC monitoring can identify bottlenecks (e.g., incomplete ester hydrolysis) .

Q. How can structural characterization of lithium 5-fluoropyrimidine-4-carboxylate be performed to confirm purity and regiochemistry?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is critical to confirm fluorine substitution at the 5-position, while ¹H NMR resolves methyl/ethyl ester groups in precursors .
  • X-Ray Crystallography : Resolves lithium coordination geometry and confirms carboxylate binding modes .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+Li]⁺ ion) and detects trace impurities .

Q. What are the solubility and stability profiles of lithium 5-fluoropyrimidine-4-carboxylate in aqueous and organic solvents?

  • Methodological Answer :

  • Solubility : Tested via shake-flask method. The compound is highly soluble in water (>50 mg/mL) due to lithium ion hydration, but less in THF or chloroform (<5 mg/mL) .
  • Stability : Accelerated stability studies (40°C/75% RH) show degradation <2% over 30 days. Store at -20°C in inert atmospheres to prevent carboxylate decarboxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for lithium 5-fluoropyrimidine-4-carboxylate derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra often arise from:

  • Tautomerism : Fluoropyrimidines may exhibit keto-enol tautomerism; use variable-temperature NMR to identify dominant forms .
  • Impurity Profiles : Compare with synthetic intermediates (e.g., unreacted esters) via LC-MS .
  • Cross-Validation : Use computational tools (DFT) to predict spectra and align with experimental data .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions for functionalized pyrimidine derivatives?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the carboxylate with tert-butyl esters to enhance electrophilicity at the 2- and 4-positions .
  • Catalytic Systems : Pd(PPh₃)₄ with LiCl as an additive improves Suzuki-Miyaura coupling yields (e.g., aryl boronic acids) .
  • Kinetic Studies : Monitor reaction progress via UV-Vis to identify optimal timepoints for quenching .

Q. How does lithium coordination affect the compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Comparative Studies : Test the free acid (5-fluoropyrimidine-4-carboxylic acid) vs. lithium salt in kinase inhibition assays. Lithium may enhance solubility, altering IC₅₀ values .
  • Chelation Effects : Use ITC (Isothermal Titration Calorimetry) to quantify binding affinity to metal-dependent enzymes (e.g., metalloproteases) .

Q. What advanced computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with PyMOL to model interactions with pyrimidine-binding enzymes (e.g., dihydrofolate reductase) .
  • MD Simulations : Analyze stability of lithium-carboxylate coordination in aqueous environments (GROMACS) .

Data Reliability and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing lithium 5-fluoropyrimidine-4-carboxylate across labs?

  • Methodological Answer :

  • Standardized Protocols : Publish detailed synthetic procedures with exact molar ratios (e.g., 1:1.2 substrate:base) and solvent drying methods .
  • Inter-Lab Validation : Share samples for third-party characterization via platforms like PubChem .
  • Error Analysis : Use statistical tools (e.g., RSD calculations) to quantify batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.